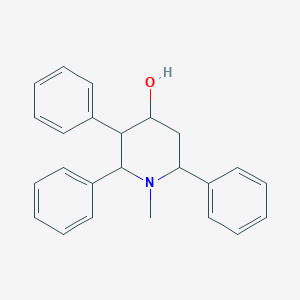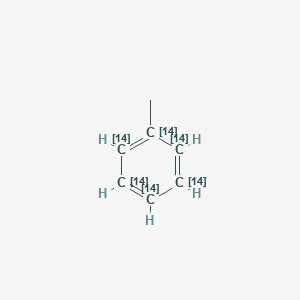
3,3-二甲基-1-(1H-1,2,4-三唑-1-基)丁烷-2-酮
描述
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a compound that has been synthesized and investigated for its plant growth regulatory activity . It is an intermediate in synthesizing Paclobutrazol, a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .
Molecular Structure Analysis
This compound is a triazole derivative, which is a five-membered tri-nitrogen aromatic heterocyclic structure . This unique structure allows it to bind with a variety of enzymes and receptors in biological systems and show broad biological activities .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H13N3O and a molecular weight of 167.21 . It has a melting point of 62-64 °C and a boiling point of 283.3 °C at 760 mmHg .科学研究应用
杀菌活性:一种特定的衍生物,(Z)-3,3-二甲基-1-(1H-1,2,4-三唑-1-基)丁烷-2-酮 O-2-氯苄基肟硝酸盐,已证明对玉米赤霉菌具有杀菌活性 (Ye 等人,2011 年)。
固醇 14α-脱甲基酶结合:对映体富集的 3-(1H-1,2,4-三唑-1-基)丁酸苯甲酯是一种相关化合物,与固醇 14α-脱甲基酶显示出很强的结合相互作用,表明潜在的治疗应用 (Z. Ming 等人,2009 年)。
人二氢乳清酸脱氢酶抑制:新型三唑衍生物,如 (3-(4-氯苯基)-5-乙硫基-1H-1,2,4-三唑-1-基)-呋喃-2-基-甲甲酮,在抑制人二氢乳清酸脱氢酶(嘧啶生物合成中的关键酶)方面显示出很高的效力 (Ying Gong 等人,2017 年)。
对癌细胞的细胞毒性:由 1,4-双(5-硫代-4-取代-1,2,4-三唑-3-基)-丁烷合成的双-1,3,4-恶二唑和双吡唑已显示出对人癌细胞系的潜在细胞毒性 (M. Purohit 等人,2011 年)。
光降解研究:唑类杀菌剂三唑醇和三唑酮会发生光降解,产生 1,2,4-三唑作为光产物之一,表明存在快速的分子内能量转移过程 (J. A. D. Silva 等人,2001 年)。
抗肿瘤活性:化合物 4-叔丁基-N-(2-氟苯基)-5- (1H-1,2,4-三唑-1-基)-噻唑-2-胺对 Hela 细胞系表现出显着的抗肿瘤活性 (彭军,2012 年)。
土壤中的光稳定性和吸附:研究探索了三唑类杀菌剂(如三唑酮)在各种环境条件下的光稳定性和吸附行为,表明了它们在农业环境中的行为和归宿 (Neera Singh,2002 年;S. K. Nag 和 P. Dureja,1997 年)。
电子设备和传感器:以有机杀虫剂(包括三唑部分)作为配体的铜(II)配位化合物显示出有希望的介电性能,表明在电子设备和传感器中具有潜在应用 (Jin Yang,2006 年)。
作用机制
属性
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWWRALTYIWZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207651 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
CAS RN |
58905-32-1 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58905-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058905321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824RRR96HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


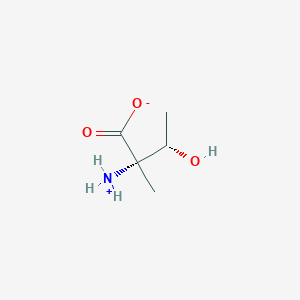
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
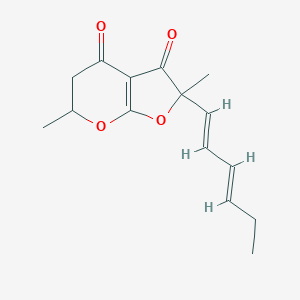
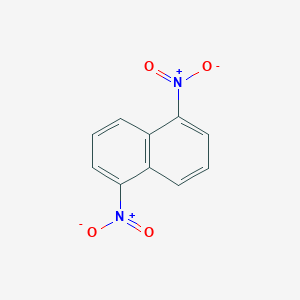
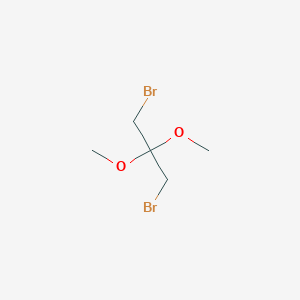
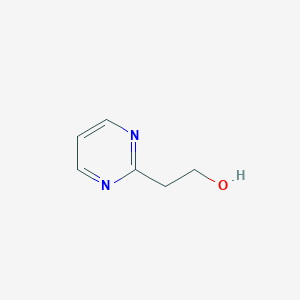


![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)


